molecular formula C13H16F3NO2 B13944565 Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate

Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate

Cat. No.: B13944565
M. Wt: 275.27 g/mol
InChI Key: KKMKSAROPBYIHD-UHFFFAOYSA-N
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Description

Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with an isopropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate typically involves the esterification of 3-(isopropyl(trifluoromethyl)amino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(isopropyl(trifluoromethyl)amino)benzoic acid+ethanolacid catalystEthyl 3-(isopropyl(trifluoromethyl)amino)benzoate+water\text{3-(isopropyl(trifluoromethyl)amino)benzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(isopropyl(trifluoromethyl)amino)benzoic acid+ethanolacid catalyst​Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Formation of 3-(isopropyl(trifluoromethyl)amino)benzoic acid.

    Reduction: Formation of 3-(isopropyl(trifluoromethyl)amino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isopropyl group may contribute to the compound’s binding affinity to target proteins or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Lacks the isopropyl and trifluoromethyl groups, resulting in different chemical and biological properties.

    Isopropyl benzoate: Contains an isopropyl group but lacks the trifluoromethyl group.

    Trifluoromethyl benzoate: Contains a trifluoromethyl group but lacks the isopropyl group.

Uniqueness

Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate is unique due to the presence of both isopropyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups enhances the compound’s potential for diverse applications in research and industry.

Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

ethyl 3-[propan-2-yl(trifluoromethyl)amino]benzoate

InChI

InChI=1S/C13H16F3NO2/c1-4-19-12(18)10-6-5-7-11(8-10)17(9(2)3)13(14,15)16/h5-9H,4H2,1-3H3

InChI Key

KKMKSAROPBYIHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N(C(C)C)C(F)(F)F

Origin of Product

United States

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